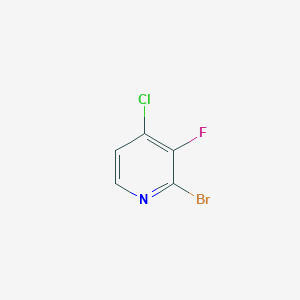

2-Bromo-4-chloro-3-fluoropyridine

Overview

Description

2-Bromo-4-chloro-3-fluoropyridine is a useful research compound. Its molecular formula is C5H2BrClFN and its molecular weight is 210.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Functionalization

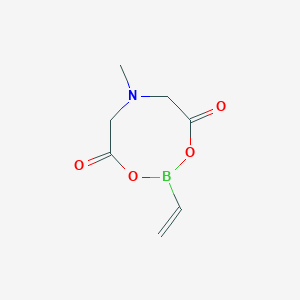

2-Bromo-4-chloro-3-fluoropyridine demonstrates significant potential in chemoselective functionalization. Stroup et al. (2007) explored its chemoselective amination, revealing that under catalytic conditions, it selectively undergoes bromide substitution. This selective substitution extends to other positions under different conditions, demonstrating its versatility in chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Halogen-Rich Intermediate Synthesis

Wu et al. (2022) highlighted the use of halogen-rich pyridine derivatives, including this compound, as valuable intermediates in medicinal chemistry. Their study presented syntheses of unique halopyridine isomers, underscoring the importance of such compounds in developing new chemical entities (Wu, Porter, Frennesson, & Saulnier, 2022).

Vibrational Spectra Analysis

The vibrational spectra of monosubstituted pyridines, including those related to this compound, have been studied extensively. Green, Kynaston, and Paisley (1963) provided detailed assignments of frequencies for chloro and bromopyridines, contributing to a deeper understanding of the molecular structure and behavior of such compounds (Green, Kynaston, & Paisley, 1963).

Synthesis of Pentasubstituted Pyridines

The synthesis of pentasubstituted pyridines using this compound as an intermediate has been demonstrated. This approach offers a pathway to create compounds with specific functionalities, valuable in various chemical applications (Wu et al., 2022).

Safety and Hazards

Future Directions

While specific future directions for 2-Bromo-4-chloro-3-fluoropyridine are not mentioned in the search results, it’s worth noting that fluorinated chemicals, including fluoropyridines, have been steadily increasing in interest due to their improved physical, biological, and environmental properties . They are commonly incorporated into carbocyclic aromatic rings and have been commercialized as agricultural active ingredients . Furthermore, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

Mechanism of Action

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various pharmaceuticals and agrochemicals . They can interact with a wide range of biological targets depending on the specific compounds they are incorporated into.

Mode of Action

The exact mode of action of 2-Bromo-4-chloro-3-fluoropyridine is dependent on the specific biochemical context in which it is used. As a halogenated pyridine, it can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final compounds it helps synthesize. As a building block in chemical synthesis, it can be part of many different biochemical pathways. For example, fluoropyridines are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Pharmacokinetics

As a small, halogenated organic molecule, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular weight (210432 Da ), and the specific context in which it is used.

Result of Action

The molecular and cellular effects of this compound are not directly known, as it is typically used as an intermediate in the synthesis of other compounds. The effects would therefore depend on the properties of the final compound. For instance, when used in the synthesis of certain pharmaceuticals, the resulting compound could have therapeutic effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the reaction conditions, the presence of other chemicals, and the specific biological environment if used in a biological context .

Biochemical Analysis

Biochemical Properties

It is known that halogenated pyridines, such as 2-Bromo-4-chloro-3-fluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property could influence its interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Halogenated pyridines can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-bromo-4-chloro-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-5-4(8)3(7)1-2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUVWMNRKYGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856199 | |

| Record name | 2-Bromo-4-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155847-42-9 | |

| Record name | 2-Bromo-4-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 3-[2,6-dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-, (2E)-](/img/structure/B3026778.png)

![[(2R)-2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B3026780.png)

![5-(3,4-Dihydroxyphenyl)-13-(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B3026785.png)